(2-Fluoroethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50561-93-8 |
|---|---|
Molecular Formula |
C8H9F |
Molecular Weight |
124.15 g/mol |
IUPAC Name |
2-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
VEEYKGRLIXCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCF |
Origin of Product |
United States |
Mechanistic Investigations of 2 Fluoroethyl Benzene Reactivity
Elucidation of Elimination Reaction Pathways
The base-induced elimination of hydrogen fluoride (B91410) from (2-fluoroethyl)benzene to form styrene (B11656) is a classic example of where mechanistic nuances come to the fore. The primary debate centers on whether the reaction proceeds via a concerted E2 (elimination, bimolecular) mechanism or a stepwise E1cb (elimination, unimolecular, conjugate base) mechanism.
Comparative Analysis of E1cb versus E2 Mechanisms for this compound
The distinction between the E1cb and E2 pathways for this compound hinges on the timing of bond cleavage and the nature of the intermediates involved.
The E2 mechanism involves a single, concerted step where a base abstracts a proton from the β-carbon at the same time as the leaving group (fluoride) departs from the α-carbon. stackexchange.comlibretexts.org The rate of this reaction is dependent on the concentrations of both the substrate and the base. libretexts.org However, the C-F bond is exceptionally strong, making fluoride a very poor leaving group. stackexchange.com This high bond energy presents a significant activation barrier for a concerted E2 process where C-F bond breaking is part of the rate-determining step. stackexchange.com
Conversely, the E1cb mechanism is a two-step process that is favored under specific conditions: a poor leaving group and a stabilized carbanion. chemistrysteps.com In the case of this compound, the reaction is initiated by the abstraction of a proton from the β-carbon (the carbon adjacent to the phenyl group) by a base. stackexchange.comechemi.com This deprotonation is facilitated by the electron-withdrawing nature of the phenyl group, which can stabilize the resulting carbanion through resonance. stackexchange.com This carbanion formation is the slow, rate-determining step. stackexchange.com In the subsequent fast step, the fluoride ion is expelled to form the double bond of styrene. stackexchange.com
Several factors suggest that the E1cb pathway is the more probable route for the elimination reaction of this compound. stackexchange.comechemi.com The primary argument is the poor leaving group ability of fluoride. stackexchange.com In an E2 reaction, the strength of the C-X (carbon-leaving group) bond directly influences the reaction rate, and the strong C-F bond would significantly slow down an E2 reaction. stackexchange.com In the E1cb mechanism, the C-F bond is broken in a separate, non-rate-determining step, thus circumventing the high activation energy associated with its cleavage. stackexchange.com Furthermore, the formation of a resonance-stabilized benzylic carbanion intermediate provides a lower energy pathway compared to the high-energy transition state of a concerted E2 reaction. stackexchange.com While it's possible that the elimination occurs through a mixture of both pathways, the E1cb mechanism is considered the major contributor. stackexchange.comechemi.com
Table 1: Comparison of E2 and E1cb Mechanisms for this compound Elimination
| Feature | E2 Mechanism | E1cb Mechanism |
| Number of Steps | One (Concerted) | Two (Stepwise) |
| Intermediate | None (Transition State) | Carbanion |
| Rate Determining Step | C-H and C-F bond breaking | C-H bond breaking (Carbanion formation) |
| Leaving Group Effect | Strong influence (slow for poor leaving groups like F) | Weak influence (leaving group departs after the rate-determining step) |
| Carbanion Stability | Not a factor | Crucial (stabilized by the phenyl group) |
| Favored by | Good leaving groups, strong, non-hindered bases | Poor leaving groups, stabilized carbanions |
Stereochemical and Kinetic Studies of Fluoroethyl Elimination
Kinetic isotope effect (KIE) studies on related 2-phenylethyl halides provide further insight into the mechanism. For the elimination reactions of 2-phenylethyl halides with potassium tert-butoxide in tert-butyl alcohol, the secondary α-deuterium kinetic isotope effects were found to be dependent on the base concentration for substrates with chlorine and fluorine leaving groups. cdnsciencepub.com At "low" base concentrations, an inverse isotope effect was observed, which has been suggested to be indicative of a syn-elimination pathway, possibly involving an ion-paired base. cdnsciencepub.comcdnsciencepub.com At "high" base concentrations, a normal isotope effect was seen. cdnsciencepub.com These findings suggest a complex interplay between the base, solvent, and substrate that can influence the stereochemical course of the elimination, potentially involving both syn and anti-elimination pathways. cdnsciencepub.com While these studies were on the broader class of 2-phenylethyl halides, the principles are applicable to this compound and highlight the nuanced nature of its elimination reactions.
Behavior in Nucleophilic Substitution Reactions
The reactivity of this compound in nucleophilic substitution reactions is generally low due to the strength of the C-F bond, which makes the fluoride ion a very poor leaving group. stackexchange.comlibretexts.org Standard intermolecular SN2 reactions are difficult to achieve with alkyl fluorides under typical conditions. cas.cn
However, intramolecular nucleophilic substitution reactions can occur under specific circumstances. For example, studies have shown that intramolecular C-F bond cleavage can be achieved with oxygen and nitrogen nucleophiles, particularly when forming 5- and 6-membered rings. cas.cn These reactions are believed to proceed via an S_N2 mechanism, as evidenced by complete inversion of configuration at the carbon center. cas.cn The success of these intramolecular reactions is attributed to the "proximity effect," where the nucleophile and the electrophilic carbon are held in close proximity, effectively increasing the rate of reaction. cas.cn This is in contrast to intermolecular reactions, which are generally unfavorable. cas.cn
The Hard and Soft Acids and Bases (HSAB) principle also plays a role. Alkyl fluorides are considered hard electrophiles and therefore react more readily with hard nucleophiles like oxygen and nitrogen anions, while reactions with soft nucleophiles such as sulfur and carbon nucleophiles are less favorable. cas.cn
Recent advancements have shown that C(sp³)–F bonds can be functionalized through cross-coupling reactions using organozinc compounds. nih.gov This method overcomes the limitations of traditional cross-coupling reactions with alkyl fluorides, which are often plagued by competing β-hydride elimination and hydrodefluorination. nih.gov The reaction is believed to proceed through a heterolytic mechanism involving short-lived ion pairs, driven by the thermodynamic stability of the Zn-F bond. nih.gov This approach has been successful for a range of primary, secondary, and tertiary alkyl fluorides, including benzylic fluorides that are prone to elimination to form styrenes. nih.gov
Influence of the Fluoroethyl Group on Aromatic Reactivity (e.g., Electrophilic Aromatic Substitution)
The fluorine atom is highly electronegative, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the ethyl chain to the benzene (B151609) ring. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. ulethbridge.camasterorganicchemistry.com
However, the alkyl chain itself is generally considered to be weakly electron-donating through an inductive effect (+I effect) and hyperconjugation. For a simple ethyl group, this would be an activating, ortho-, para-directing group. The presence of the electronegative fluorine atom on the ethyl group complicates this picture.
Deactivating groups, with the exception of halogens directly attached to the ring, are typically meta-directors. wikipedia.org This is because the deactivating effect is felt most strongly at the ortho and para positions due to resonance and inductive effects, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. ulethbridge.ca Therefore, it is expected that the (2-fluoroethyl) group will direct incoming electrophiles primarily to the meta position.
Table 2: Expected Influence of the (2-Fluoroethyl) Group on Electrophilic Aromatic Substitution
| Feature | Influence of the (2-Fluoroethyl) Group |
| Electronic Effect | Primarily electron-withdrawing (-I effect from fluorine) |
| Reactivity | Deactivating (slower reaction rate than benzene) |
| Directing Effect | Expected to be a meta-director |
Reactivity and Chemical Transformations
Reactivity at the Benzylic Position
The benzylic position (the CH₂ group adjacent to the phenyl ring) is a site of potential reactivity. Protons at this position are acidic due to the resonance stabilization of the resulting benzylic carbanion by the phenyl group. This acidity is a key factor in elimination reactions. For instance, treatment of (2-Fluoroethyl)benzene with a strong base like alcoholic potassium hydroxide (B78521) can lead to the elimination of hydrogen fluoride (B91410) to form styrene (B11656). The mechanism of this elimination is debated, with possibilities including both E2 and E1cb pathways. stackexchange.comechemi.com The E1cb mechanism is considered plausible due to the stabilization of the benzylic carbanion intermediate and the fact that the strong C-F bond is a poor leaving group, making its cleavage in the rate-determining step (as in E2) less favorable. stackexchange.comechemi.com
Incorporation of 2-Fluoroethyl Moieties into Pharmaceutical Candidates
Transformations Involving the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. wikipedia.org Transformations that involve cleaving this bond typically require harsh conditions or specialized reagents. However, in the context of microbial degradation, enzymatic defluorination mechanisms are known to occur, although they are less common for fluoroaromatics compared to their chloro- or bromo-analogs. nih.gov In synthetic chemistry, reactions involving the C-F bond of this compound are not common due to its high stability.
Applications in Organic Synthesis
(2-Fluoroethyl)benzene as a Building Block
This compound serves as a valuable building block in organic synthesis. Its structure combines a reactive aromatic ring with a fluorinated side chain, allowing for a variety of chemical modifications. For example, the aromatic ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, while the fluoroethyl group can be incorporated into larger molecular frameworks. It is a precursor for synthesizing more complex molecules where the phenylethyl or fluoroethyl moiety is a desired structural feature.
Density Functional Theory (DFT) Investigations of Electronic Structure and Properties
Introduction of the 2-Fluoroethyl Moiety
The primary application of this compound and its derivatives in synthesis is to introduce the 2-fluoroethyl group into other molecules. This is particularly important in medicinal chemistry, where the incorporation of this group can enhance the pharmacological properties of a drug candidate. nih.govacs.org Reagents derived from this compound can be used in coupling reactions to attach the Ph-CH₂CH₂-F unit to a target scaffold.
Applications in Medicinal Chemistry and Drug Discovery
Precursor for Radiolabeled Compounds ([¹⁸F] PET Tracers)
A critically important application related to the fluoroethyl group is in Positron Emission Tomography (PET), an in vivo imaging technique. nih.gov While (2-Fluoroethyl)benzene itself is not a PET tracer, the analogous radiolabeled prosthetic group, 2-[¹⁸F]fluoroethyl, is widely used. Reagents like 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEOTs) and 2-[¹⁸F]fluoroethyl bromide are synthesized and used to introduce the positron-emitting ¹⁸F isotope into biologically active molecules. nih.govresearchgate.netresearchgate.net This process, known as [¹⁸F]fluoroethylation, allows for the preparation of radiotracers for imaging various biological processes, such as neurotransmitter systems and tumor metabolism. mdpi.comiaea.org The synthesis of these labeling agents often starts with ethylene (B1197577) glycol derivatives, which react with [¹⁸F]fluoride, followed by conversion to a reactive species like a tosylate. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
A Structural Motif in Bioactive Compounds
The 2-fluoroethyl-aryl motif is found in various bioactive compounds. The introduction of fluorine can block metabolic oxidation at the ethyl side chain, increasing the metabolic stability and half-life of a drug. nih.gov The fluorine atom can also alter the conformation and electronic properties of the molecule, potentially leading to improved binding affinity for its biological target. acs.org Medicinal chemists often use "fluorine scanning"—systematically replacing hydrogen atoms with fluorine—to optimize the properties of lead compounds. tandfonline.com The this compound scaffold represents a fundamental structure that is incorporated into more complex drug candidates to leverage these beneficial effects of fluorination.
Q & A
Basic Questions
Q. What are the established synthetic routes for (2-fluoroethyl)benzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution using 2-fluoroethyl tosylate intermediates. For example, 2-fluoroethyl-4-toluenesulfonate reacts with sodium azide in dry DMF at ambient temperature to form azide derivatives, though isolation of intermediates like 2-fluoroethyl azide requires caution due to explosion risks . Optimization involves controlling reaction time (e.g., 24 hours for complete substitution), solvent polarity, and temperature. Characterization via H NMR (e.g., δ 1.33–1.78 ppm for cyclohexyl protons in related sulfonamides) and GC purity checks (>95%) are critical .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer : Safety protocols include using PPE (gloves, masks, protective clothing) and working in a fume hood. Waste must be segregated and processed by specialized disposal services to avoid environmental contamination. Toxicity data for similar fluoroethyl compounds suggest respiratory and dermal irritation risks, necessitating strict exposure controls .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : H and F NMR are essential for structural confirmation. For instance, fluorine atoms in analogous compounds show distinct F shifts (e.g., δ -120 to -220 ppm). Mass spectrometry (MS) and IR spectroscopy further validate molecular weight (e.g., 138.16 g/mol) and functional groups (C-F stretch ~1100 cm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom decreases electron density at the ethyl group, affecting reactivity in Suzuki-Miyaura or Heck couplings. Steric hindrance from the benzene ring may necessitate bulky ligands (e.g., XPhos) to stabilize intermediates. Comparative studies with non-fluorinated analogs (e.g., ethylbenzene) reveal slower reaction kinetics, requiring higher catalyst loadings (5–10 mol% Pd) .
Q. What contradictions exist in reported stability data for this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150°C to 200°C) may arise from impurities or measurement methods. Accelerated stability studies under controlled humidity (40–60% RH) and temperature (25–40°C) with HPLC monitoring can standardize degradation profiles. Conflicting data on hydrolytic stability should be addressed via pH-dependent kinetic studies (pH 3–9) .
Q. How can computational methods predict the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate binding affinity to targets like tubulin (IC values <1 μM in related compounds) . ADMET predictors (e.g., SwissADME) assess logP (∼2.5) and metabolic clearance via cytochrome P450 isoforms. Validation requires in vitro assays (e.g., microsomal stability tests) .
Q. What strategies mitigate byproduct formation during fluorination of ethylbenzene derivatives?
- Methodological Answer : Byproducts like di-fluoroethyl isomers or benzene ring-fluorinated species arise from poor regioselectivity. Using directing groups (e.g., sulfonamides) or transition-metal catalysts (e.g., Pd/Cu) enhances selectivity. Solvent effects (e.g., DMF vs. THF) and low-temperature conditions (-20°C) suppress side reactions, as evidenced by GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
